5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1H-1benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable diketone or ketoester in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1H-1benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding reduced forms of the compound .
Scientific Research Applications
5,6,7,8-Tetrahydro-1H-1benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1H-1benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Thienopyrimidines: Compounds containing a thiophene ring fused to a pyrimidine ring.
Benzothiophenes: Compounds containing a benzene ring fused to a thiophene ring.
Thiadiazines: Compounds containing a thiadiazine ring.
Uniqueness
5,6,7,8-Tetrahydro-1H-1benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-c][1,2,6]thiadiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c12-8-7-5-3-1-2-4-6(5)14-9(7)11-15(13)10-8/h11H,1-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAOFKXFECPHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NS(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507708 | |
Record name | 5,6,7,8-Tetrahydro-2lambda~4~-[1]benzothieno[2,3-c][1,2,6]thiadiazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77651-49-1 | |
Record name | 5,6,7,8-Tetrahydro-2lambda~4~-[1]benzothieno[2,3-c][1,2,6]thiadiazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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